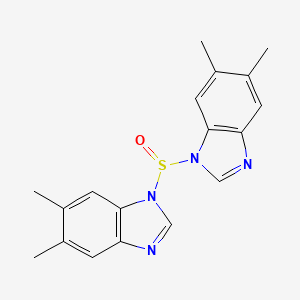![molecular formula C21H24N2O3 B4685435 2-(3,4-dimethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4685435.png)
2-(3,4-dimethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
Overview
Description
2-(3,4-dimethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as DMAPT, is a small molecule inhibitor that has been studied extensively in the field of cancer research. It is a potent inhibitor of the NF-κB pathway, which is a key signaling pathway involved in cancer cell survival and proliferation.
Mechanism of Action
2-(3,4-dimethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide inhibits the NF-κB pathway by targeting the upstream kinase IKKβ, which is responsible for activating the NF-κB transcription factor. By inhibiting IKKβ, this compound prevents the activation of NF-κB and downstream signaling pathways involved in cancer cell survival and proliferation. This compound has also been shown to induce apoptosis in cancer cells through a variety of mechanisms, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This makes this compound an attractive candidate for combination therapy with other anti-cancer agents.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3,4-dimethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is its potency and specificity for the NF-κB pathway. This makes it a valuable tool for studying the role of NF-κB in cancer cell survival and proliferation. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. This can be overcome by formulating this compound in a liposomal or nanoparticle delivery system.
Future Directions
There are many future directions for research on 2-(3,4-dimethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the combination of this compound with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, the use of this compound as a chemopreventive agent for individuals at high risk for cancer is an area of active research. Finally, the development of novel delivery systems for this compound to improve its solubility and bioavailability is an important area of future research.
Scientific Research Applications
2-(3,4-dimethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been studied extensively in the field of cancer research due to its potent inhibition of the NF-κB pathway. The NF-κB pathway is a key signaling pathway involved in cancer cell survival and proliferation, making it an attractive target for cancer therapy. This compound has been shown to inhibit the growth of a variety of cancer cell lines in vitro and in vivo, including breast cancer, prostate cancer, and pancreatic cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-7-8-17(13-16(15)2)14-20(24)22-19-6-4-3-5-18(19)21(25)23-9-11-26-12-10-23/h3-8,13H,9-12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBYRBBSJOROKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4685368.png)
![ethyl (2-{[5-imino-7-oxo-2-(2-thienyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B4685389.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4685395.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4685397.png)
![4-(6-amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B4685404.png)
![2-cyano-3-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4685409.png)
![dimethyl 5-{[(2-pyrimidinylthio)acetyl]amino}isophthalate](/img/structure/B4685417.png)
![N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4685421.png)
![methyl 3-[({[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4685426.png)
![N-[3-(3-methoxyphenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4685429.png)

![2'-(5-bromo-2-methoxybenzoyl)-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4685450.png)
![N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4685459.png)
![5-{5-chloro-2-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4685465.png)